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Compound of Interest

Compound Name:

2-((Tert-butoxycarbonyl)

(methyl)amino)-2-phenylacetic

acid

Cat. No.: B558148 Get Quote

Boc-N-methyl-DL-phenylglycine is a cornerstone N-α-protected amino acid derivative,

engineered for advanced applications in peptide synthesis and medicinal chemistry. Its

structure is a strategic combination of three key features: a phenylglycine core, an N-terminal

tert-butyloxycarbonyl (Boc) protecting group, and an N-methylated amide bond. This unique

architecture imparts a specific set of physicochemical properties that researchers leverage to

overcome common challenges in drug development, such as poor metabolic stability and low

membrane permeability.

The phenylglycine moiety introduces conformational rigidity and aromatic interactions, while the

Boc group provides robust, acid-labile protection essential for controlled, stepwise peptide

synthesis.[1][2][3] The most impactful feature, however, is N-methylation. The addition of a

methyl group to the peptide backbone nitrogen fundamentally alters the molecule's properties

by enhancing enzymatic stability, increasing lipophilicity, and influencing the peptide's three-

dimensional structure.[4][5][6][7]

This guide offers a comprehensive exploration of the core physicochemical properties of Boc-

N-methyl-DL-phenylglycine, providing both quantitative data and field-proven experimental

protocols. It is designed to equip researchers, scientists, and drug development professionals

with the technical understanding necessary to effectively utilize this versatile building block.
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Boc-N-methyl-DL-phenylglycine is a white crystalline powder that serves as a racemic mixture

of its L- and D-enantiomers.[8][9] This racemic nature makes it a valuable tool in screening

applications where stereochemical effects are being investigated or are not a primary concern.

[10]

Property Value Source(s)

CAS Number 30925-08-7 [8][9]

Molecular Formula C₁₄H₁₉NO₄ [9]

Molecular Weight 265.3 g/mol [9]

Appearance White powder [8][9]

Purity ≥ 99% (by HPLC) [8][9]

Storage
Store at 0 - 8 °C, sealed in a

dry environment
[8][9][11]

Solubility Profile: A Non-Aqueous Affinity
The solubility of a synthetic building block is a critical parameter that dictates solvent choice for

reactions, purification, and formulation. The prominent tert-butyl and phenyl groups in Boc-N-

methyl-DL-phenylglycine render it highly lipophilic. Consequently, it is largely insoluble in water

but demonstrates good solubility in a range of common organic solvents.[12][13]

Qualitative Solubility Data:

Soluble in: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO),

Acetone.[11]

Insoluble in: Water.[12]

This solubility profile is a direct result of its molecular structure. The bulky, nonpolar Boc group

and the aromatic phenyl ring dominate the molecule's character, making it favorable for

dissolution in organic media where it can engage in van der Waals and hydrophobic

interactions. The polar carboxylic acid and carbamate groups are insufficient to overcome this

hydrophobicity to allow for significant aqueous solubility.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.alfachemic.com/chemamino/product/boc-n-methyl-dl-phenylglycine-cas-30925-08-7-624856.html
https://www.chemimpex.com/products/15158
https://aapep.bocsci.com/amino-acids/dl-amino-acids-3261.html
https://www.alfachemic.com/chemamino/product/boc-n-methyl-dl-phenylglycine-cas-30925-08-7-624856.html
https://www.chemimpex.com/products/15158
https://www.chemimpex.com/products/15158
https://www.chemimpex.com/products/15158
https://www.alfachemic.com/chemamino/product/boc-n-methyl-dl-phenylglycine-cas-30925-08-7-624856.html
https://www.chemimpex.com/products/15158
https://www.alfachemic.com/chemamino/product/boc-n-methyl-dl-phenylglycine-cas-30925-08-7-624856.html
https://www.chemimpex.com/products/15158
https://www.alfachemic.com/chemamino/product/boc-n-methyl-dl-phenylglycine-cas-30925-08-7-624856.html
https://www.chemimpex.com/products/15158
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB0315373.htm
https://pdf.benchchem.com/351/Boc_DL_Phenylglycine_A_Comprehensive_Technical_Guide_for_Researchers_and_Drug_Development_Professionals.pdf
https://www.chemimpex.com/products/05573
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB0315373.htm
https://pdf.benchchem.com/351/Boc_DL_Phenylglycine_A_Comprehensive_Technical_Guide_for_Researchers_and_Drug_Development_Professionals.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)
The Shake-Flask method is the gold-standard technique for determining the equilibrium

solubility of a compound, providing a measure of its thermodynamic solubility.[14][15][16][17]

Causality: This method ensures that the system reaches a true equilibrium between the

undissolved solid and the saturated solution. By agitating an excess of the solid in the solvent

over an extended period, we can be confident that the measured concentration represents the

maximum amount of the compound that can dissolve under the specified conditions.

Methodology:

Preparation: Add an excess amount of Boc-N-methyl-DL-phenylglycine to a sealed glass vial

containing a precise volume of the chosen organic solvent (e.g., 5 mL). The excess solid

should be clearly visible.

Equilibration: Place the vial in an orbital shaker or on a magnetic stir plate in a temperature-

controlled environment (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-

48 hours) to ensure equilibrium is reached.[15][17] Preliminary experiments can establish the

minimum time required to reach a plateau in concentration.[17]

Phase Separation: Allow the vial to stand undisturbed for a sufficient period for the excess

solid to sediment.

Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are

transferred. Filtration through a solvent-compatible 0.45 µm filter may be necessary.

Quantification: Analyze the concentration of the dissolved compound in the sample using a

validated analytical technique, such as High-Performance Liquid Chromatography (HPLC)

with UV detection.

Calculation: The solubility is reported in units such as mg/mL or mol/L. The experiment

should be performed in triplicate to ensure reproducibility.[17]
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Caption: Shake-Flask solubility determination workflow.

Melting Point: An Indicator of Purity
The melting point is a fundamental thermal property used to assess the purity of a crystalline

solid. For Boc-N-methyl-DL-phenylglycine, a sharp and defined melting range is indicative of

high purity.

Melting Point Range: 115 - 121 °C[8][9]
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A broad melting range can suggest the presence of impurities, which disrupt the crystal lattice

and lower the energy required to transition to a liquid state.

Experimental Protocol: Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus.

Causality: The procedure relies on slow, controlled heating to ensure thermal equilibrium

between the sample and the heating block.[18] A rapid heating rate can cause a lag between

the apparatus thermometer and the actual sample temperature, leading to an erroneously high

and broad melting range. Starting with a rapid ramp to just below the expected melting point,

followed by a slow ramp (1-2 °C/minute), optimizes both speed and accuracy.[18][19]

Methodology:

Sample Preparation: Place a small amount (2-4 mg) of the dry Boc-N-methyl-DL-

phenylglycine powder into a capillary tube, sealed at one end.[19] Tap the tube gently to

pack the sample to a height of 2-3 mm.[20]

Instrument Setup: Set the starting temperature on the apparatus to approximately 20 °C

below the expected melting point (e.g., 95 °C). Set the heating rate to a slow ramp (e.g., 1-2

°C per minute).[19]

Measurement: Insert the capillary tube into the heating block of the apparatus.

Observation: Observe the sample through the magnifying viewport. Record the temperature

at which the first drop of liquid appears (onset of melting) and the temperature at which the

last solid crystal disappears (completion of melting). This range is the melting point.

Cool Down: Allow the apparatus to cool before performing subsequent measurements. It is

good practice to use a fresh sample for each determination.
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Caption: Standard workflow for melting point determination.

Acidity Constant (pKa): Ionization Behavior
The pKa value of the carboxylic acid group in Boc-N-methyl-DL-phenylglycine is critical for

predicting its ionization state across a range of pH values. This information is vital for designing

reaction conditions (e.g., coupling reactions in peptide synthesis) and for understanding

potential interactions in biological systems.

Predicted pKa: 3.53 ± 0.10[11]

This predicted value is typical for an N-acylated amino acid, where the electron-withdrawing

effect of the adjacent carbamate group slightly increases the acidity of the carboxyl proton

compared to a simple carboxylic acid. At a pH above ~4.5, the carboxylic acid will be

predominantly deprotonated (carboxylate form), making it a nucleophile.

Experimental Protocol: pKa Determination by
Potentiometric Titration
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Potentiometric titration is a highly accurate method for determining the pKa of weak acids and

bases by monitoring pH changes upon the addition of a titrant.[21][22]

Causality: The titration curve of a weak acid with a strong base has a characteristic sigmoidal

shape. The midpoint of the buffer region (the flattest part of the curve) corresponds to the point

where the concentrations of the protonated acid [HA] and the deprotonated conjugate base

[A⁻] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])),

at this half-equivalence point, pH is equal to the pKa.[21]

Methodology:

Solution Preparation: Accurately weigh and dissolve a sample of Boc-N-methyl-DL-

phenylglycine in a known volume of water or a water/co-solvent mixture to create a solution

of known concentration (e.g., 0.01 M). An inert electrolyte like 0.15 M KCl is often added to

maintain constant ionic strength.[21]

Titrant Standardization: Prepare and standardize a solution of a strong base (e.g., 0.1 M

NaOH).

Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

[21]

Titration: Place the sample solution in a beaker with a magnetic stir bar. Immerse the

calibrated pH electrode. Add the standardized NaOH solution in small, precise increments

(e.g., 0.1 mL) using a burette.

Data Recording: Record the pH of the solution after each addition of titrant, allowing the

reading to stabilize.

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).

The pKa is the pH value at the half-equivalence point (half the volume of titrant required to

reach the steep inflection point of the curve). More advanced analysis can be done by

plotting the first derivative (dpH/dV) to precisely locate the equivalence point.
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Caption: Potentiometric titration workflow for pKa determination.

Spectroscopic Profile
Spectroscopic data is indispensable for confirming the identity and structural integrity of the

molecule.
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Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional

groups present. Key characteristic absorptions for Boc-N-methyl-DL-phenylglycine would

include:

~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

~2980-2850 cm⁻¹: C-H stretches of the aliphatic groups (Boc and N-methyl).

~1740 cm⁻¹: C=O stretch of the carboxylic acid.

~1690 cm⁻¹: C=O stretch of the Boc carbamate group.

~1600-1450 cm⁻¹: C=C stretches within the aromatic ring.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information

about the carbon-hydrogen framework.

¹H NMR: Expected signals would include a singlet around 1.4 ppm for the nine equivalent

protons of the tert-butyl group, a singlet for the N-methyl protons, signals in the aromatic

region (7.2-7.5 ppm) for the phenyl group, and a signal for the alpha-proton.

¹³C NMR: Expected signals would include distinct resonances for the carbonyl carbons of

the carboxylic acid and the carbamate, the quaternary and methyl carbons of the Boc

group, the N-methyl carbon, and the carbons of the phenyl ring.

Implications for Drug Development and Peptide
Synthesis
The physicochemical properties of Boc-N-methyl-DL-phenylglycine are not merely academic;

they directly translate into tangible advantages in the synthesis of advanced peptides and

peptidomimetics.

Enhanced Stability: N-methylation provides steric hindrance that shields the adjacent peptide

bond from cleavage by peptidases and proteases, significantly increasing the metabolic half-

life of the resulting peptide in a biological system.[4]
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Improved Permeability: By replacing an amide N-H proton (a hydrogen bond donor) with a

methyl group, N-methylation reduces the molecule's hydrogen bonding capacity. This

increases lipophilicity and can improve passive diffusion across cell membranes, a critical

factor for oral bioavailability.[4][7]

Conformational Control: The steric bulk of the N-methyl group restricts the rotation around

the peptide bond, often favoring a cis amide bond conformation.[6][24] This conformational

constraint can be used to lock a peptide into a specific bioactive shape, potentially increasing

its potency and selectivity for a biological target.[7][24]

Synthetic Utility: The Boc group is a robust protecting group, stable to a wide range of

reaction conditions but easily removed with moderate acids like trifluoroacetic acid (TFA).[2]

[3] This makes it a foundational tool in solid-phase peptide synthesis (SPPS).[25]
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Caption: Logic map of structural features to drug development advantages.

Conclusion
Boc-N-methyl-DL-phenylglycine is a sophisticated chemical tool whose value is deeply rooted

in its distinct physicochemical properties. Its high solubility in organic solvents and well-defined
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melting point facilitate its use in synthesis and ensure purity. The molecule's acidity, defined by

its pKa, governs its reactivity in crucial peptide coupling steps. Most importantly, the

combination of the Boc protecting group and N-methylation provides a powerful strategy for

developing peptides with enhanced stability, permeability, and controlled conformations. A

thorough understanding of these properties is paramount for any researcher aiming to leverage

this building block to its full potential in the design of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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